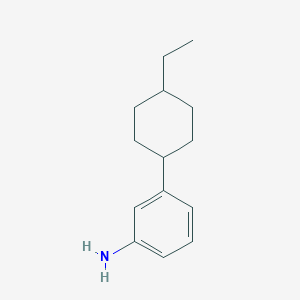

3-(4-Ethylcyclohexyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group at the 4-position and an aniline group at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 4-ethylcyclohexylbenzene, undergoes nitration to introduce a nitro group.

Direct Amination: Another method involves the direct amination of 4-ethylcyclohexylbenzene using ammonia or an amine source under catalytic conditions.

Industrial Production Methods: Industrial production of this compound often employs high-pressure hydrogenation processes and catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.

Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation Products: Quinones and nitroso compounds.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(4-Ethylcyclohexyl)aniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

Biology: It serves as a building block for biologically active molecules and pharmaceuticals.

Medicine: Research explores its potential in drug development and therapeutic applications.

Industry: It is utilized in the production of agrochemicals, rubber chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(3-Ethylcyclohexyl)aniline: Similar in structure but with the ethyl group at a different position.

N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.

Uniqueness: 3-(4-Ethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aniline derivatives .

Biological Activity

3-(4-Ethylcyclohexyl)aniline is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to consolidate existing knowledge regarding its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its aniline structure substituted with a cyclohexyl group. The presence of the ethyl group on the cyclohexane ring may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of aniline have been shown to exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 3e | 18.7 | M. tuberculosis |

| 3f | 35.8 | M. smegmatis |

| 3g | <70% viability at MIC | S. aureus |

These findings suggest that modifications in the aniline structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and inhibition of DNA replication. The compound has shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity Assays

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PACA2 | 44.4 | Down-regulation of PALB2 |

| HCT116 | 17.8 | Induction of apoptosis |

| A549 | 12.4 | Inhibition of EGFR and KRAS expression |

The ability to down-regulate critical genes involved in cancer progression indicates that this compound could serve as a lead for developing new anticancer therapies .

Case Studies

Several case studies have highlighted the versatility of aniline derivatives, including those structurally similar to this compound:

- Study on Antimicrobial Efficacy : A series of aniline derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, revealing that specific substitutions could enhance activity against resistant strains.

- Investigation into Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cell lines, suggesting a potential role in targeted cancer therapy.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Research indicates that modifications to the aniline structure can significantly affect these properties, influencing both efficacy and safety profiles.

Table 3: ADMET Properties Overview

| Property | Evaluation Method | Result |

|---|---|---|

| Solubility | LogP | High solubility expected due to cyclohexyl substitution |

| Toxicity | In vitro cytotoxicity assays | IC50 > 10 μM considered safe |

These assessments are essential for guiding future research and development efforts aimed at translating laboratory findings into clinical applications .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,10-12H,2,6-9,15H2,1H3 |

InChI Key |

JEZCVZJORDXHJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.